Butyl vinyl ether chemical structure and properties
Butyl vinyl ether chemical structure and properties
An In-depth Technical Guide to Butyl Vinyl Ether
This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and applications of butyl vinyl ether. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Chemical Structure and Identification
Butyl vinyl ether, also known as n-butyl vinyl ether or 1-(ethenyloxy)butane, is an organic compound classified as a vinyl ether.[1][2] Its structure consists of a butyl group linked to a vinyl group through an oxygen atom.[3]
| Identifier | Value |
| IUPAC Name | 1-(ethenyloxy)butane |
| Synonyms | Butyl vinyl ether, n-Butyl vinyl ether, Butoxyethene, Vinyl butyl ether |
| CAS Number | 111-34-2 |
| Chemical Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| SMILES | CCCCOC=C |
| InChI Key | UZKWTJUDCOPSNM-UHFFFAOYSA-N |
Physical and Chemical Properties
Butyl vinyl ether is a colorless, flammable liquid with a characteristic ether-like odor.[3] It is sparingly soluble in water but miscible with many organic solvents.[3]
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 94 °C |
| Melting Point | -92 °C |
| Density | 0.7888 g/cm³ at 20 °C |
| Solubility in water | 3 g/L |
| Vapor Density | 3.45 (Air = 1) |
| Flash Point | -12 °C |
| Refractive Index | 1.4026 at 20 °C |
Spectroscopic Data
Spectroscopic methods are essential for the identification and characterization of butyl vinyl ether.
| Spectroscopy | Key Features |
| ¹H NMR | Resonances for hydrogens on a carbon adjacent to an ether oxygen are typically found in the 3.4-4.5 δ range. |
| ¹³C NMR | Carbon atoms adjacent to the ether oxygen typically show resonances in the 50-80 δ range. |
| Infrared (IR) | A characteristic C-O single bond stretching absorption is observed in the range of 1050-1150 cm⁻¹. |
Reactivity and Reaction Mechanisms
The presence of the electron-rich vinyl group makes butyl vinyl ether highly reactive and susceptible to various chemical transformations.
Cationic Polymerization
Butyl vinyl ether readily undergoes cationic polymerization in the presence of a suitable initiator, such as a Lewis acid or a protonic acid.[4][5] This is a primary method for producing poly(butyl vinyl ether), a polymer with applications in adhesives, coatings, and as a viscosity index improver.[4] The polymerization can be controlled to produce polymers with specific molecular weights and low dispersity.[1] Recent advancements have explored various catalyst systems, including organocatalysts and external stimuli like light or electrical potential, to control the polymerization process.[6]
The general mechanism involves three main steps:
-
Initiation: An electrophile (E⁺) attacks the electron-rich double bond of the vinyl ether, forming a carbocation.
-
Propagation: The carbocationic chain end adds to another monomer molecule, extending the polymer chain.
-
Termination/Chain Transfer: The reaction is terminated by various processes, such as reaction with a counter-ion or chain transfer to a monomer or solvent molecule.
Acid-Catalyzed Hydrolysis
In the presence of acidic conditions, butyl vinyl ether is readily hydrolyzed to produce n-butanol and acetaldehyde.[4] The reaction proceeds via protonation of the vinyl group, followed by the addition of water and subsequent decomposition of the hemiacetal intermediate.
Caption: Acid-catalyzed hydrolysis of butyl vinyl ether.
Other Reactions
The double bond in butyl vinyl ether can also participate in various addition reactions and cycloadditions, making it a versatile building block in organic synthesis.[4]
Experimental Protocols
Synthesis via Vinylation of n-Butanol
A common industrial method for the synthesis of butyl vinyl ether is the reaction of n-butanol with acetylene in the presence of a basic catalyst, such as a potassium alkoxide.[2][3] This process, known as vinylation, is typically carried out under pressure. However, it can also be performed at atmospheric pressure at elevated temperatures (150-200 °C) using a high-boiling point solvent.[3]
General Procedure Outline:
-
A potassium alkoxide catalyst (e.g., potassium n-butoxide) is prepared or added to a reaction vessel containing n-butanol and a high-boiling point solvent.[3]
-
Acetylene gas is bubbled through the heated reaction mixture.[3]
-
The reaction is monitored for the consumption of starting materials.
-
The product, butyl vinyl ether, is typically purified by distillation.[3]
Cationic Polymerization of n-Butyl Vinyl Ether
The following is a general laboratory procedure for the cationic polymerization of vinyl ethers.
Materials:
-
n-Butyl vinyl ether (monomer)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Cationic initiator (e.g., a trifluoromethyl sulfonate salt)[1]
-
Quenching agent (e.g., diethylamine or methanol)[1]
-
Precipitation solvent (e.g., methanol)[1]
Procedure:
-
The monomer and solvent are added to a dry reaction flask under an inert atmosphere.[4]
-
The flask is placed in a temperature-controlled bath (e.g., room temperature or lower for better control).[1]
-
The initiator is added to the stirred solution to commence polymerization.[4]
-
The reaction is allowed to proceed for a set time or until the desired conversion is achieved.[1]
-
The polymerization is terminated by adding the quenching agent.[1]
-
The polymer is isolated by precipitating the reaction mixture into a non-solvent, such as methanol.[1]
-
The precipitated poly(butyl vinyl ether) is collected by filtration and dried.
Applications
Butyl vinyl ether is a valuable chemical with a range of applications:
-
Monomer: It is primarily used as a monomer for the synthesis of homopolymers and copolymers.[3] Poly(butyl vinyl ether) is used in the formulation of coatings, adhesives, and specialty materials.[3]
-
Chemical Intermediate: It serves as a starting material for the synthesis of other organic compounds through reactions like etherification and addition reactions.[3]
-
Reactive Diluent: In formulations for coatings and inks, it can act as a reactive diluent, which becomes part of the final cured product.[2]
-
Reagent: It is used as a reagent in specific organic reactions, such as the Prins reaction.[3]
Safety and Handling
Butyl vinyl ether is a highly flammable liquid and should be handled with appropriate safety precautions.[7]
-
Flammability: It is a dangerous fire hazard.[7] Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Health Hazards: Inhalation or skin contact may cause irritation.[3] High levels of exposure can lead to dizziness and lightheadedness.[7]
-
Personal Protective Equipment (PPE): Use in a well-ventilated area and wear appropriate PPE, including gloves and safety goggles.[3]
-
Storage: Store in a cool, well-ventilated area in tightly closed containers.[7] It may form explosive peroxides and is often stabilized with inhibitors like potassium hydroxide or trihexylamine.[5][8]
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]
- 3. US2406674A - Manufacture of vinyl n-butyl ether - Google Patents [patents.google.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
